2-heptylquinolin-4(1H)-one
Overview
Description
Scientific Research Applications
Antibacterial Agent
- Scientific Field : Microbiology
- Application Summary : 2-heptylquinolin-4(1H)-one has been identified as an antibacterial agent, meaning it can kill or slow the growth of bacteria .
Iron Chelator
- Scientific Field : Biochemistry
- Application Summary : This compound has been identified as an iron chelator . This means it has the ability to bind to iron ions, which can be useful in various biochemical applications.
Signalling Molecule
- Scientific Field : Cell Biology
- Application Summary : 2-heptylquinolin-4(1H)-one has been identified as a signalling molecule . This means it is involved in transmitting information between cells.
Electrochemical C–H Functionalization
- Scientific Field : Organic Chemistry
- Application Summary : 2-heptylquinolin-4(1H)-one can be used in the electrochemical C–H functionalization to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones .
- Methods of Application : This involves an electrocatalytic C–H activation method, which synthesized 3-hydroxyalkylquinoxalin-2(1H)-ones via a radical pathway using unprotected quinoxalin-2(1H)-ones and aliphatic aldehydes as the substrates .
- Results : This electrolysis strategy avoids the use of stoichiometric oxidants and heavy metal catalysts. Further scale-up studies in electrochemical continuous flow reactors have demonstrated the potential application value .
Pharmaceutical Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4-Hydroxyquinoline [or 4(1H)quinolone] derivatives, which include 2-heptylquinolin-4(1H)-one, are important intermediates in pharmaceutical synthesis and play significant roles in antimalarial, anticancer, antibacterial, antiviral and antidiabetic .
- Methods of Application : The synthesis methods of 4-hydroxyquinolin derivatives, including thermal, basic and reductive cyclization methods, are summarized in this review .
Solvent
- Scientific Field : Chemistry
- Application Summary : 2-heptylquinolin-4(1H)-one is soluble in DMSO (up to 8 mg/ml with warming), or in Ethanol (up to 13 mg/ml with warming) . This makes it useful as a solvent in various chemical reactions.
- Methods of Application : The compound can be dissolved in DMSO or ethanol at the required concentration and then used as a solvent in the desired chemical reaction .
properties
IUPAC Name |
2-heptyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRHHBXYXSYGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179740 | |
Record name | MY 12-62c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-heptylquinolin-4(1H)-one | |
CAS RN |
2503-80-2, 40522-46-1 | |
Record name | 2-Heptyl-4-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2503-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptyl-4-quinolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40522-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MY 12-62c | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MY 12-62c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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